Home > Products > Screening Compounds P132041 > A|A1 C42 aggregation inhibitor 1
A|A1 C42 aggregation inhibitor 1 -

A|A1 C42 aggregation inhibitor 1

Catalog Number: EVT-12534883
CAS Number:
Molecular Formula: C29H32N4S
Molecular Weight: 468.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

A|A1 C42 aggregation inhibitor 1 is a novel compound designed to inhibit the aggregation of amyloid-beta peptides, particularly the toxic oligomeric forms implicated in neurodegenerative diseases such as Alzheimer's disease. This compound is classified under aggregation inhibitors, specifically targeting amyloid-beta 1-42, which is known for its role in the pathogenesis of Alzheimer's disease.

Source

The compound has been synthesized and characterized through various chemical methodologies, which are documented in scientific literature. It is derived from a series of structural modifications aimed at enhancing its inhibitory efficacy against amyloid-beta aggregation.

Classification

A|A1 C42 aggregation inhibitor 1 falls under the category of small-molecule inhibitors. Its primary function is to prevent the formation of amyloid aggregates, thereby potentially mitigating neurotoxicity associated with amyloid-beta accumulation.

Synthesis Analysis

Methods

The synthesis of A|A1 C42 aggregation inhibitor 1 involves several key steps:

  1. Triazole Ring Formation: The initial step typically includes the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under controlled acidic or basic conditions to form the triazole ring.
  2. Introduction of Functional Groups: The compound incorporates a trimethoxyphenyl group via nucleophilic substitution reactions with trimethoxybenzyl halides.
  3. Sulfanyl Group Attachment: The sulfanyl group is introduced through thiolation reactions using thiourea or similar reagents.
  4. Final Coupling: The final product is obtained by coupling various intermediates, ensuring high yield and purity through optimized reaction conditions.

Technical Details

The synthesis requires precise control over reaction parameters such as temperature, pH, and reaction time to maximize yield and minimize by-products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of A|A1 C42 aggregation inhibitor 1 features a triazole ring that is crucial for its biological activity. The presence of a trimethoxyphenyl group enhances lipophilicity, aiding in cellular permeability.

Data

  • Molecular Formula: C15H18N4O3S
  • Molecular Weight: Approximately 342.39 g/mol
  • Key Functional Groups: Triazole, sulfanyl, and methoxy groups.
Chemical Reactions Analysis

Reactions

A|A1 C42 aggregation inhibitor 1 primarily engages in binding interactions with amyloid-beta peptides. Key reactions include:

  • Binding Interactions: The compound binds to oligomeric forms of amyloid-beta at specific sites, preventing further aggregation.
  • Inhibition Mechanism: It locks the peptide conformations in a non-toxic state, effectively reducing their propensity to aggregate into fibrils.

Technical Details

The binding affinity and specificity are evaluated using techniques such as Surface Plasmon Resonance (SPR) and fluorescence assays to measure the inhibition of amyloid-beta aggregation.

Mechanism of Action

Process

The mechanism by which A|A1 C42 aggregation inhibitor 1 exerts its effects involves:

  1. Binding to Amyloid-Beta Oligomers: The compound selectively binds to intermediate oligomeric species of amyloid-beta, disrupting their assembly into larger fibrils.
  2. Stabilization of Non-Toxic Forms: By stabilizing non-toxic conformations, it reduces neurotoxic effects associated with amyloid accumulation.

Data

Studies demonstrate that A|A1 C42 significantly lowers the rate of aggregation in vitro, as evidenced by reduced thioflavin T fluorescence signals compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Scientific Uses

A|A1 C42 aggregation inhibitor 1 holds promise for various applications:

  • Alzheimer's Disease Research: Used primarily in studies aimed at understanding and mitigating the effects of amyloid-beta aggregation.
  • Drug Development: Serves as a lead compound for developing therapeutics targeting neurodegenerative diseases characterized by protein misfolding and aggregation.
  • Biochemical Assays: Employed in assays designed to screen for other potential inhibitors or understand the mechanisms underlying amyloid toxicity.

This comprehensive analysis highlights A|A1 C42 aggregation inhibitor 1's potential as a significant tool in combating neurodegenerative diseases through its unique mechanism of action against amyloid-beta aggregation.

Properties

Product Name

A|A1 C42 aggregation inhibitor 1

IUPAC Name

1-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]-3-(2-pyrrolidin-1-ylethyl)thiourea

Molecular Formula

C29H32N4S

Molecular Weight

468.7 g/mol

InChI

InChI=1S/C29H32N4S/c1-2-33-27-8-4-3-7-25(27)26-21-23(13-16-28(26)33)10-9-22-11-14-24(15-12-22)31-29(34)30-17-20-32-18-5-6-19-32/h3-4,7-16,21H,2,5-6,17-20H2,1H3,(H2,30,31,34)/b10-9+

InChI Key

QWKCJRVELMKAKZ-MDZDMXLPSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)NC(=S)NCCN4CCCC4)C5=CC=CC=C51

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=C/C3=CC=C(C=C3)NC(=S)NCCN4CCCC4)C5=CC=CC=C51

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.